ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1240217-66-6
VCID: VC11797694
InChI: InChI=1S/C14H17N3O4S/c1-4-21-14(18)11-8-15-16-13(11)22(19,20)17-12-7-5-6-9(2)10(12)3/h5-8,17H,4H2,1-3H3,(H,15,16)
SMILES: CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=CC(=C2C)C
Molecular Formula: C14H17N3O4S
Molecular Weight: 323.37 g/mol

ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

CAS No.: 1240217-66-6

Cat. No.: VC11797694

Molecular Formula: C14H17N3O4S

Molecular Weight: 323.37 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate - 1240217-66-6

Specification

CAS No. 1240217-66-6
Molecular Formula C14H17N3O4S
Molecular Weight 323.37 g/mol
IUPAC Name ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Standard InChI InChI=1S/C14H17N3O4S/c1-4-21-14(18)11-8-15-16-13(11)22(19,20)17-12-7-5-6-9(2)10(12)3/h5-8,17H,4H2,1-3H3,(H,15,16)
Standard InChI Key UHUFTXFJCRLTRW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=CC(=C2C)C
Canonical SMILES CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=CC(=C2C)C

Introduction

Ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a complex organic compound characterized by its unique structural features, including a pyrazole ring, a sulfamoyl group, and an ethyl ester functional group. This compound has garnered significant attention in scientific research due to its potential applications in medicinal chemistry, particularly in the exploration of anti-inflammatory and anticancer properties.

Synthesis and Preparation

The synthesis of ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves multiple steps, although detailed synthetic protocols are not widely published. The synthesis likely requires careful control of reaction conditions to ensure the formation of the desired compound with high purity.

Biological Activity and Potential Applications

Preliminary studies suggest that ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate may exhibit anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration. Its mechanism of action may involve modulation of enzyme activity and interaction with specific receptors involved in inflammatory pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate, including variations in the substituents on the pyrazole ring and the sulfamoyl group. These differences can lead to variations in biological activity and pharmacological properties.

Similar Compounds

Compound NameUnique Features
Ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylateContains fluorine instead of dimethyl groups; potential differences in biological activity due to electronegativity
Ethyl 3-[4-(2,3-dimethylphenyl)piperazine-1-sulfonyl]-1H-pyrazole-5-carboxylateIncorporates a piperazine ring; may exhibit different pharmacological properties due to structural complexity
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylateLacks the sulfamoyl group; simpler structure may lead to different reactivity and biological profiles

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